Cas no 1228559-45-2 ((S)-2-(4-Bromophenyl)piperidine)
(S)-2-(4-Bromophenyl)piperidine Chemical and Physical Properties
Names and Identifiers
-
- (S)-2-(4-溴苯基)哌啶
- (S)-2-(4-BROMOPHENYL)PIPERIDINE
- (2S)-2-(4-bromophenyl)piperidine
- AMPD00326
- AM9032
- Piperidine,2-(4-bromophenyl)-,(2S)-
- Y11796
- A932798
- (S)-2-(4-Bromophenyl)piperidine
-
- Inchi: 1S/C11H14BrN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h4-7,11,13H,1-3,8H2/t11-/m0/s1
- InChI Key: GHEZGFYJGORZRD-NSHDSACASA-N
- SMILES: BrC1C=CC(=CC=1)[C@@H]1CCCCN1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 152
- XLogP3: 2.9
- Topological Polar Surface Area: 12
(S)-2-(4-Bromophenyl)piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1252064-100mg |
(S)-2-(4-BROMOPHENYL)PIPERIDINE |
1228559-45-2 | 95% | 100mg |
$860 | 2024-06-06 | |
| Chemenu | CM219824-1g |
(S)-2-(4-bromophenyl)piperidine |
1228559-45-2 | 95% | 1g |
$1228 | 2023-01-01 | |
| Ambeed | A809859-1g |
(S)-2-(4-bromophenyl)piperidine |
1228559-45-2 | 95% | 1g |
$878.0 | 2024-04-25 | |
| A2B Chem LLC | AE40602-100mg |
(S)-2-(4-BROMOPHENYL)PIPERIDINE |
1228559-45-2 | 95% | 100mg |
$513.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1202690-1g |
(S)-2-(4-Bromophenyl)piperidine |
1228559-45-2 | 95% | 1g |
¥11170.00 | 2024-08-09 | |
| eNovation Chemicals LLC | Y1252064-50mg |
(S)-2-(4-BROMOPHENYL)PIPERIDINE |
1228559-45-2 | 95% | 50mg |
$405 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1252064-50mg |
(S)-2-(4-BROMOPHENYL)PIPERIDINE |
1228559-45-2 | 95% | 50mg |
$405 | 2025-02-25 | |
| 1PlusChem | 1P009GL6-100mg |
(S)-2-(4-BROMOPHENYL)PIPERIDINE |
1228559-45-2 | 95% | 100mg |
$595.00 | 2023-12-25 |
(S)-2-(4-Bromophenyl)piperidine Suppliers
(S)-2-(4-Bromophenyl)piperidine Related Literature
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on (S)-2-(4-Bromophenyl)piperidine
(S)-2-(4-Bromophenyl)piperidine: A Comprehensive Overview
The compound with CAS No. 1228559-45-2, commonly referred to as (S)-2-(4-bromophenyl)piperidine, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and material science. The molecule consists of a piperidine ring, a six-membered saturated cyclic amine, substituted at the 2-position with a 4-bromophenyl group. The stereochemistry of the compound is defined by the (S) configuration at the chiral center, which plays a crucial role in its biological activity and chemical reactivity.
Recent studies have highlighted the importance of (S)-2-(4-bromophenyl)piperidine in the development of novel therapeutic agents. Researchers have explored its role as a building block for constructing complex molecular architectures, particularly in the synthesis of bioactive compounds. For instance, this compound has been utilized in the construction of ligands for G-protein coupled receptors (GPCRs), which are critical targets in drug development. The bromine substituent at the para position of the phenyl ring introduces electronic and steric effects that enhance the molecule's binding affinity to specific receptor sites.
In addition to its pharmacological applications, (S)-2-(4-bromophenyl)piperidine has been studied for its potential in materials science. The piperidine ring's flexibility and ability to form hydrogen bonds make it an attractive component for designing self-assembling materials and supramolecular systems. Recent research has demonstrated that derivatives of this compound can form ordered nanostructures under specific conditions, which could be exploited for applications in nanotechnology and advanced materials.
The synthesis of (S)-2-(4-bromophenyl)piperidine has also been a topic of interest in organic chemistry. Traditional methods involve multi-step processes, including nucleophilic substitution and stereoselective reductions. However, recent advancements have introduced more efficient synthetic routes, such as enantioselective catalytic asymmetric synthesis, which allows for the direct formation of the (S) enantiomer with high optical purity. These methods not only improve yield but also reduce environmental impact, aligning with current trends toward sustainable chemistry practices.
Moreover, computational studies have provided deeper insights into the electronic structure and reactivity of (S)-2-(4-bromophenyl)piperidine. Density functional theory (DFT) calculations have revealed that the compound exhibits unique electronic properties due to the conjugation between the piperidine nitrogen and the aromatic ring. These properties make it a promising candidate for applications in optoelectronics and sensor technologies.
In conclusion, (S)-2-(4-bromophenyl)piperidine is a versatile compound with diverse applications across multiple scientific disciplines. Its structural features, combined with recent advancements in synthesis and application development, position it as a valuable tool in both academic research and industrial innovation. As research continues to uncover new potential uses for this compound, it is likely to play an increasingly important role in shaping future advancements in chemistry and related fields.
1228559-45-2 ((S)-2-(4-Bromophenyl)piperidine) Related Products
- 1189152-82-6((2S)-2-(4-Bromophenyl)pyrrolidine)
- 383128-74-3(2-(3-Bromophenyl)piperidine)
- 1228557-30-9(2-(4-Bromo-phenyl)-piperidine)
- 383128-14-1(2-(4-Bromophenyl)piperidine)
- 1228557-44-5((S)-2-(3-Bromophenyl)piperidine)
- 405315-59-5(INDOLIZINE, 5-(4-BROMOPHENYL)OCTAHYDRO-)
- 383127-22-8(2-(4-Bromophenyl)pyrrolidine)
- 383129-24-6(2-(4-Bromophenyl)azepane)
- 141880-30-0(Indolizine, 5-(4-bromophenyl)octahydro-, trans-(±)-)
- 1189155-63-2((2R)-2-(4-bromophenyl)pyrrolidine)